(S)-N-(Naphthalen-2-yl)pyrrolidine-2-carboxamide hydrobromide
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Overview
Description
(S)-N-(Naphthalen-2-yl)pyrrolidine-2-carboxamide hydrobromide is a chemical compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(Naphthalen-2-yl)pyrrolidine-2-carboxamide hydrobromide typically involves the reaction of naphthalene-2-amine with pyrrolidine-2-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The resulting product is then treated with hydrobromic acid to obtain the hydrobromide salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(Naphthalen-2-yl)pyrrolidine-2-carboxamide hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Reduced forms of the amide group.
Substitution: Substituted naphthalene derivatives.
Scientific Research Applications
(S)-N-(Naphthalen-2-yl)pyrrolidine-2-carboxamide hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-N-(Naphthalen-2-yl)pyrrolidine-2-carboxamide hydrobromide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (S)-N-(Naphthalen-1-yl)pyrrolidine-2-carboxamide
- ®-N-(Naphthalen-2-yl)pyrrolidine-2-carboxamide
- (S)-N-(Phenyl)pyrrolidine-2-carboxamide
Uniqueness
(S)-N-(Naphthalen-2-yl)pyrrolidine-2-carboxamide hydrobromide is unique due to its specific stereochemistry and the presence of both the naphthalene and pyrrolidine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
97216-17-6 |
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Molecular Formula |
C15H17BrN2O |
Molecular Weight |
321.21 g/mol |
IUPAC Name |
(2S)-N-naphthalen-2-ylpyrrolidine-2-carboxamide;hydrobromide |
InChI |
InChI=1S/C15H16N2O.BrH/c18-15(14-6-3-9-16-14)17-13-8-7-11-4-1-2-5-12(11)10-13;/h1-2,4-5,7-8,10,14,16H,3,6,9H2,(H,17,18);1H/t14-;/m0./s1 |
InChI Key |
FANPRXOKXYXAGT-UQKRIMTDSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)NC2=CC3=CC=CC=C3C=C2.Br |
Canonical SMILES |
C1CC(NC1)C(=O)NC2=CC3=CC=CC=C3C=C2.Br |
Origin of Product |
United States |
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